molecular formula C9H14ClNO3S B12117358 2-Amino-3-phenylpropane-1-sulfonic acid;hydrochloride

2-Amino-3-phenylpropane-1-sulfonic acid;hydrochloride

Cat. No.: B12117358
M. Wt: 251.73 g/mol
InChI Key: IDUCAGNACUZJMB-UHFFFAOYSA-N
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Description

S-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride: is a chemical compound with the molecular formula C₉H₁₄ClNO₃S. It is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride typically involves the reaction of 2-amino-3-phenylpropane-1-sulfonic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, s-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a building block for more complex molecules .

Biology: In biological research, this compound is utilized in studies involving enzyme interactions and protein modifications. It helps in understanding the biochemical pathways and mechanisms .

Medicine: In the medical field, it is investigated for its potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases and conditions .

Industry: Industrially, it is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in manufacturing processes .

Mechanism of Action

The mechanism of action of s-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include enzymatic catalysis and protein modification .

Comparison with Similar Compounds

Uniqueness: S-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C9H14ClNO3S

Molecular Weight

251.73 g/mol

IUPAC Name

2-amino-3-phenylpropane-1-sulfonic acid;hydrochloride

InChI

InChI=1S/C9H13NO3S.ClH/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,10H2,(H,11,12,13);1H

InChI Key

IDUCAGNACUZJMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CS(=O)(=O)O)N.Cl

Origin of Product

United States

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